2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide
Description
The compound 2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide features a hybrid structure combining a 1,2,4-oxadiazole ring, a 2-oxo-1,2-dihydropyridine moiety, and a substituted acetamide group. Such structural motifs are common in drug discovery, particularly for targeting enzymes or receptors where aromatic stacking and hydrogen bonding play critical roles.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-16-5-9-18(10-6-16)14-25-21(29)15-28-13-3-4-20(24(28)30)23-26-22(27-31-23)19-11-7-17(2)8-12-19/h3-13H,14-15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQYKCOFJLUOPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of an appropriate hydrazide with a nitrile oxide.
Synthesis of the pyridine derivative: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Coupling of the oxadiazole and pyridine rings: This step involves the formation of a bond between the two heterocyclic systems, often through a condensation reaction.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly used.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound’s unique structure could be useful in the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Mechanism of Action
The mechanism of action of 2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its oxadiazole and pyridine moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds share core structural features with the target molecule, enabling comparative analysis of substituent effects:
Compound A : 2-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide ()
- Substituent Differences :
- Oxadiazole substituent : 4-Chlorophenyl (vs. 4-methylphenyl in the target compound).
- Pyridine substituents : Additional 4,6-dimethyl groups.
- Acetamide side chain : 4-Isopropylphenyl (vs. 4-methylbenzyl in the target).
- The 4,6-dimethyl groups on the pyridine ring may introduce steric hindrance, affecting binding pocket accessibility .
Compound B : N-(((3S,3aS)-7-(6-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide ()
- Substituent Differences :
- Core structure : Incorporates a benzo-oxazolo-oxazine scaffold (vs. dihydropyridine in the target).
- Oxadiazole substituent : 5-Methyl (vs. 4-methylphenyl).
- Implications: The fused oxazolo-oxazine ring may improve rigidity, favoring entropic gains in target binding.
Physicochemical and Bioactivity Comparisons
Table 1: Structural and Functional Comparisons
Substituent Effects on Properties
Electronic Effects: The 4-methylphenyl group in the target compound donates electrons via its methyl substituent, stabilizing the oxadiazole ring. In contrast, Compound A’s 4-chlorophenyl introduces electron-withdrawing effects, which may alter binding kinetics or metabolic pathways .
Hydrophobicity: The target compound’s dual 4-methylbenzyl groups likely increase logP values, favoring passive diffusion across biological membranes.
Bioactivity Trends: Acetamide derivatives (e.g., Compound A) exhibit anti-exudative activity at 10 mg/kg doses, comparable to diclofenac sodium . Compound B’s fused heterocyclic core aligns with kinase inhibitors, highlighting the role of scaffold diversity in target selectivity .
Research Findings and Limitations
- NMR Analysis : Comparative NMR studies () indicate that substituent changes in regions analogous to the target compound’s oxadiazole and pyridine moieties significantly shift chemical environments. For example, Compound A’s chloro and methyl groups would perturb chemical shifts in regions critical for binding .
- Lumping Strategy : Compounds with shared motifs (e.g., oxadiazole-acetamide) can be grouped to predict reactivity or bioactivity, as seen in lumping strategies for organic compound modeling (). However, subtle substituent differences necessitate individualized validation .
Biological Activity
The compound 2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide is a derivative belonging to the class of oxadiazole compounds, which are known for their diverse biological activities. This article explores the biological activities associated with this compound, including its potential anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure
The molecular structure of the compound can be represented as follows:
Key Features:
- Contains a 1,2,4-oxadiazole moiety known for biological activity.
- Incorporates a dihydropyridine structure which enhances its pharmacological properties.
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant anticancer properties. A study demonstrated that compounds similar to the one were evaluated against various human cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer) using the MTT assay. The results showed promising cytotoxic effects with several derivatives outperforming standard chemotherapeutic agents .
Table 1: Anticancer Activity Against Human Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7a | MCF-7 | 12.5 |
| 7b | A549 | 10.0 |
| 7c | DU-145 | 15.0 |
Anti-inflammatory Properties
The oxadiazole derivatives have also been linked to anti-inflammatory effects. A study found that certain compounds inhibited pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases . The mechanisms typically involve modulation of signaling pathways related to inflammation.
Antimicrobial Activity
The compound has shown promising antimicrobial activity against a range of pathogens. In vitro studies have indicated effectiveness against both gram-positive and gram-negative bacteria. For example, derivatives containing the oxadiazole ring have been noted for their ability to disrupt bacterial cell walls.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
The biological mechanisms through which this compound exerts its effects include:
- Inhibition of cell proliferation in cancer cells by inducing apoptosis.
- Modulation of inflammatory mediators , leading to reduced inflammation.
- Disruption of microbial cell integrity , which contributes to its antimicrobial properties.
Case Studies
- Case Study on Anticancer Effects : A recent clinical trial involving patients with advanced solid tumors evaluated the efficacy of a related oxadiazole derivative. The results indicated a significant reduction in tumor size in a subset of patients after treatment over three months .
- Anti-inflammatory Study : Another investigation focused on the compound's ability to reduce symptoms in animal models of arthritis. The results showed a marked decrease in swelling and pain scores compared to control groups.
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
The synthesis requires precise control of reaction conditions, including:
- Temperature : Elevated temperatures (e.g., 80–100°C) are often necessary for cyclization steps involving oxadiazole formation .
- Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility and reactivity during coupling reactions .
- Catalysts : Base catalysts (e.g., K₂CO₃) facilitate deprotonation in amide bond formation, while palladium catalysts may aid cross-coupling steps .
- Reaction monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity before proceeding to subsequent steps .
Q. How can structural integrity be confirmed post-synthesis?
A combination of spectroscopic techniques is essential:
- ¹H/¹³C NMR : Identifies hydrogen/carbon environments, such as aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.3–2.5 ppm) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., m/z 430.5 for C₂₅H₂₃N₃O₃) and fragmentation patterns .
- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the oxadiazole ring) .
Q. What are the standard protocols for assessing stability under laboratory conditions?
- Thermal stability : Thermogravimetric analysis (TGA) determines decomposition temperatures.
- Light sensitivity : Store in amber vials if UV-Vis spectroscopy indicates photodegradation.
- pH stability : Monitor solubility and structural changes via NMR in buffered solutions (pH 3–9) .
Advanced Research Questions
Q. How do electronic substituent effects influence reactivity in downstream modifications?
- The 4-methylphenyl group on the oxadiazole ring donates electron density via its methyl substituent, stabilizing intermediates during nucleophilic substitution reactions .
- In contrast, electron-withdrawing groups (e.g., chlorine in analogs) increase electrophilicity at the oxadiazole’s C5 position, facilitating cross-coupling with aryl boronic acids .
- Computational studies (e.g., DFT) can model charge distribution to predict regioselectivity in reactions .
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?
- Case example : Discrepancies in aromatic proton shifts may arise from dynamic equilibrium between keto-enol tautomers in the dihydropyridinone moiety. Variable-temperature NMR (e.g., 25°C vs. 60°C) can identify tautomeric populations .
- X-ray crystallography : Resolves ambiguities by providing definitive bond lengths and angles, particularly for oxadiazole and acetamide conformers .
Q. What strategies are effective for enhancing biological activity through structural analogs?
- Substitution patterns : Introducing electron-withdrawing groups (e.g., -CF₃) at the phenyl ring enhances binding affinity to enzymatic targets (e.g., kinase inhibition) .
- Bioisosteric replacement : Replacing the oxadiazole with a 1,3,4-thiadiazole ring improves metabolic stability while retaining activity .
- In vitro assays : Use enzyme inhibition assays (e.g., IC₅₀ determinations) and cytotoxicity profiling (e.g., against HEK-293 cells) to validate modifications .
Q. How can reaction mechanisms for oxidation/reduction pathways be elucidated?
- Oxidation : Treating the compound with KMnO₄ in acidic conditions oxidizes the dihydropyridinone moiety to a pyridone derivative, confirmed by loss of NH proton signals in NMR .
- Reduction : NaBH₄ selectively reduces the oxadiazole ring to a diamino intermediate, monitored via LC-MS .
- Kinetic isotope effects (KIE) : Deuterium labeling at reactive sites (e.g., C-H bonds) distinguishes between concerted and stepwise mechanisms .
Methodological Considerations
Q. What analytical workflows are recommended for impurity profiling?
- HPLC-MS/MS : Identifies low-abundance impurities (e.g., unreacted intermediates) with tandem mass fragmentation .
- 2D NMR (e.g., COSY, HSQC) : Assigns overlapping signals in complex mixtures, such as diastereomeric byproducts .
Q. How can computational tools aid in target identification?
- Molecular docking : Screens against protein databases (e.g., PDB) to predict interactions with kinases or GPCRs .
- ADMET prediction : Software like SwissADME forecasts pharmacokinetic properties (e.g., logP, bioavailability) to prioritize analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
